4-Ethoxymethyl-benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of benzoic acid derivatives can involve various starting materials and catalysts. For instance, the synthesis of 4-hydroxy[1-13C]benzoic acid starts from sodium [2-13C]acetate and involves a base-catalyzed condensation with 4H-pyran-4-one . Similarly, the synthesis of 4-(hydroxymethyl)benzoic acid from 5-(hydroxymethyl)furoic acid and ethylene is catalyzed by Sn-BEA and involves a Diels–Alder cycloaddition followed by dehydration . These methods could potentially be adapted for the synthesis of 4-ethoxymethyl-benzoic acid by modifying the starting materials or reaction conditions.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is often confirmed using spectroscopic techniques such as NMR, UV-VIS, and IR . Computational methods like density functional theory (DFT) are also used to optimize molecular structures and geometries . These techniques could be applied to determine the molecular structure of 4-ethoxymethyl-benzoic acid.
Chemical Reactions Analysis
Benzoic acid derivatives can undergo various chemical reactions. For example, azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of these equilibria depending on solvent composition and pH . The reactivity descriptors of benzoic acid derivatives, such as ionization energy, hardness, and electrophilicity, can be calculated to predict their reactivity . These descriptors could be useful in understanding the reactivity of 4-ethoxymethyl-benzoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The presence of substituents like ethoxymethyl groups can affect these properties. Theoretical studies can provide insights into the properties of these compounds, including their vibrational modes, molecular electrostatic potential, and non-linear optical properties . These studies could be extended to predict the properties of 4-ethoxymethyl-benzoic acid.
Scientific Research Applications
Thermochemical Properties and Energetics
The experimental study on the standard molar enthalpies of formation of crystalline 4-ethoxymethyl-benzoic acid, among others, highlights its significance in understanding the enthalpic effects of introducing an alkoxy chain into the benzoic acid ring. The measured values for 4-ethoxymethyl-benzoic acid at 298.15 K, including its standard molar enthalpy of formation in the crystalline and gaseous phases, are interpreted in terms of structural contributions, providing insights into the energetics of substituted benzoic acids. This research is crucial for the detailed thermochemical analysis of benzoic acid derivatives, offering foundational data for further studies in chemical thermodynamics and material science (M. R. D. Silva, Ana Ferreira, & Fabrice M. Maciel, 2010).
Synthesis and Luminescent Properties
Research on the synthesis and crystal structures of lanthanide 4-benzyloxy benzoates, including derivatives like 4-ethoxymethyl-benzoic acid, explores their luminescent properties. The influence of electron-withdrawing and donating groups on these properties was tested, providing valuable insights into the photophysical characteristics of these compounds. Such studies are pivotal for developing new materials with potential applications in lighting, displays, and biological imaging, showcasing the diverse applications of 4-ethoxymethyl-benzoic acid in material science and optical engineering (S. Sivakumar, M. Reddy, A. Cowley, & K. Vasudevan, 2010).
Antimicrobial Activity
The antimicrobial activity of new derivatives of benzoic acids, including compounds structurally related to 4-ethoxymethyl-benzoic acid, was assessed against various bacterial and fungal strains. This study highlights the potential of such compounds in developing new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant microbial strains. Understanding the specific activities and mechanisms of action of these derivatives can pave the way for novel drug development and therapeutic applications (O. Drăcea et al., 2010).
Analytical Chemistry Applications
A method based on headspace-isotope dilution GC-MS for the quantitative analysis of methoxyl and ethoxyl groups in lignin demonstrates the analytical applications of 4-ethoxymethyl-benzoic acid. This approach, involving isotopically labeled internal standards such as 4-(ethoxy-d5)-benzoic acid, offers a robust method for determining the content of methoxyl and ethoxyl groups in lignin. Such analytical techniques are crucial for research in polymer chemistry and material science, providing precise quantification methods for complex natural polymers (I. Sumerskii et al., 2017).
Safety And Hazards
4-Ethoxymethyl-benzoic acid is classified under the GHS07 hazard class . It can cause skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure if inhaled . Safety precautions include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .
properties
IUPAC Name |
4-(ethoxymethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-7-8-3-5-9(6-4-8)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNKLGMYKSJLHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308894 | |
Record name | 4-Ethoxymethyl-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxymethyl-benzoic acid | |
CAS RN |
146781-28-4 | |
Record name | 4-(Ethoxymethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146781-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxymethyl-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ETHOXYMETHYL-BENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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